molecular formula C11H14N2O2 B13107990 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one

Cat. No.: B13107990
M. Wt: 206.24 g/mol
InChI Key: QUVQLBCVGUVFAZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is an organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one derivative is reacted with formaldehyde and a primary or secondary amine under acidic conditions. This reaction introduces the aminomethyl group at the 3-position of the indolin-2-one core .

Another approach involves the reductive amination of 3-formylindolin-2-one with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions or reductive aminations. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of 3-(formyl)-1-ethylindolin-2-one.

    Reduction: Formation of 3-(hydroxymethyl)-1-ethylindolin-2-one.

    Substitution: Formation of various substituted indolin-2-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The indolin-2-one core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1-methyl-3-hydroxyindolin-2-one
  • 3-(Aminomethyl)-1-ethyl-3-hydroxyindole
  • 3-(Aminomethyl)-1-ethyl-3-hydroxybenzindole

Uniqueness

3-(Aminomethyl)-1-ethyl-3-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and ethyl groups at specific positions on the indolin-2-one core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(aminomethyl)-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-13-9-6-4-3-5-8(9)11(15,7-12)10(13)14/h3-6,15H,2,7,12H2,1H3

InChI Key

QUVQLBCVGUVFAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CN)O

Origin of Product

United States

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